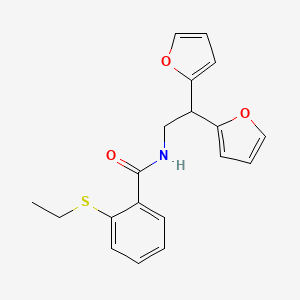

N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide, also known as DB772, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. DB772 has been found to selectively inhibit the growth of cancer cells, while leaving normal cells unaffected. This makes it a promising candidate for further research and development.

Applications De Recherche Scientifique

Structural and Spectral Analyses

Research efforts have delved into the structural determination of compounds related to N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide, providing insights into their molecular configuration and interactions. For instance, a study reported the structure determination of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), revealing important biological properties and characterizing its structure through 1H NMR and single-crystal X-ray diffraction, highlighting the stabilization provided by N–H…S, N–H…O, and C–H…O type interactions (Yıldırım et al., 2018).

Synthesis and Reactivity

Significant work has been carried out on the synthesis and reactivity of furan derivatives, aiming to create novel compounds with potential applications. A notable study involved the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of reactions, showcasing the compound's electrophilic substitution reactions and its potential for further chemical modifications (Aleksandrov & El’chaninov, 2017).

Polymer Science Applications

The exploration of furan derivatives extends into polymer science, where these compounds are utilized as building blocks for creating biobased polymers. Research in enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the development of novel furan polyesters, demonstrating the potential of these compounds in producing environmentally friendly materials (Jiang et al., 2014).

Biological Activity Exploration

Studies have also investigated the biological activities of furan derivatives, including their potential antibacterial, antiurease, and antioxidant properties. For example, the synthesis and evaluation of new 1,2,4-Triazole Schiff base and amine derivatives, including ethyl N′-furan-2-carbonylbenzohydrazonate, have demonstrated effective antiurease and antioxidant activities, indicating the therapeutic potential of these compounds (Sokmen et al., 2014).

Propriétés

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-2-24-18-10-4-3-7-14(18)19(21)20-13-15(16-8-5-11-22-16)17-9-6-12-23-17/h3-12,15H,2,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJKPZKJKYRREO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2892449.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2892456.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2892458.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2892459.png)

![1-{[1-(6-Fluoropyridine-2-carbonyl)piperidin-3-yl]methyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2892467.png)

![(3-Fluoropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2892468.png)

![2-(6-Cyclopropylpyridazin-3-yl)-5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2892469.png)